molecular formula C22H22N2 B6619757 4-phenyl-2-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-isoquinoline

4-phenyl-2-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-isoquinoline

Cat. No.: B6619757
M. Wt: 314.4 g/mol
InChI Key: AYRLMVVXRWWAIJ-UHFFFAOYSA-N
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Description

4-phenyl-2-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a phenyl group, a pyridinyl group, and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-isoquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, which is a chemical reaction that forms tetrahydroisoquinoline derivatives. The reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.

For example, the synthesis can be carried out by reacting 2-phenylethylamine with 4-pyridinecarboxaldehyde in the presence of a strong acid such as hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-2-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline moiety to tetrahydroisoquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

4-phenyl-2-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-isoquinoline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of 4-phenyl-2-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structurally related compound with a nitrogen atom in the ring.

    Isoquinoline: The parent compound of the dihydroisoquinoline class.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with potential pharmacological properties.

Uniqueness

4-phenyl-2-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-isoquinoline is unique due to the presence of both phenyl and pyridinyl groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

4-phenyl-2-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2/c1-2-6-19(7-3-1)22-17-24(15-12-18-10-13-23-14-11-18)16-20-8-4-5-9-21(20)22/h1-11,13-14,22H,12,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRLMVVXRWWAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1CCC3=CC=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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